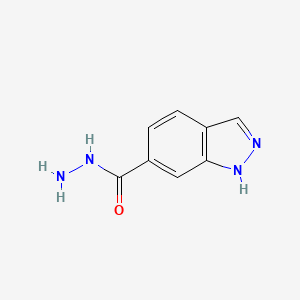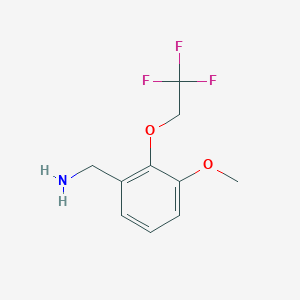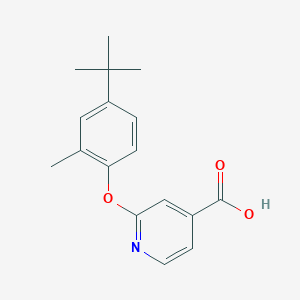
2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid
描述
“2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid” is a compound that is derived from isonicotinic acid . It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . This compound finds extensive application within the biomedical realm .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCC1=C(C=CC(C(C)(C)C)=C1)OC2=CC(C(O)=O)=CC=N2 . The empirical formula is C17H19NO3 and the molecular weight is 285.34 . Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . The molecular weight of the compound is285.34 .
作用机制
2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid has been studied for its potential mechanism of action. One proposed mechanism involves the inhibition of cytochrome P450 enzymes (CYPs). CYPs are a family of enzymes that are involved in the metabolism of various drugs and other compounds. This compound has been shown to inhibit the activity of CYP2C9, which is involved in the metabolism of drugs such as warfarin and phenytoin. In addition, this compound has been shown to inhibit the activity of CYP3A4, which is involved in the metabolism of drugs such as tamoxifen and cyclosporine.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of CYP2C9 and CYP3A4, which can lead to changes in the metabolism of drugs and other compounds. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid has several advantages and limitations for use in lab experiments. One advantage of this compound is that it is a lipophilic molecule, which makes it soluble in common organic solvents, such as ethanol and DMSO. This makes it easy to use in lab experiments. However, this compound has several limitations. For example, it is not very stable and can degrade over time. In addition, this compound is not very soluble in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid. One potential direction is the development of new compounds and drugs that utilize this compound as an active ingredient. For example, this compound could be used in the development of novel CYP inhibitors or drugs that target specific enzymes. In addition, this compound could be used in the development of new drugs or treatments for diseases such as cancer, diabetes, and cardiovascular disease. Finally, this compound could be used in the development of new compounds and drugs that target specific receptors or pathways in the body.
科学研究应用
2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid has been studied for its potential applications in the fields of medicine, biochemistry, and physiology. It has been used in various scientific research experiments, including studies on the synthesis of compounds, the mechanism of action, biochemical and physiological effects, and lab experiments. For example, this compound has been used in the synthesis of compounds such as 2-methyl-4-tert-butylphenol, which is a potential inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). In addition, this compound has been used in the synthesis of compounds such as 2-methyl-4-tert-butylphenol, which is a potential inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9).
属性
IUPAC Name |
2-(4-tert-butyl-2-methylphenoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-9-13(17(2,3)4)5-6-14(11)21-15-10-12(16(19)20)7-8-18-15/h5-10H,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZOAKXSWODGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine](/img/structure/B1386110.png)


![4-[(2-Methylcyclohexyl)oxy]aniline](/img/structure/B1386117.png)
![1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1386118.png)
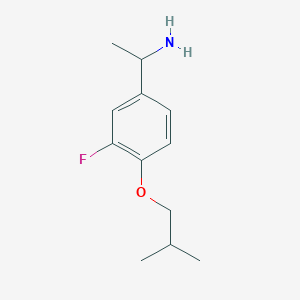
![(3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B1386120.png)

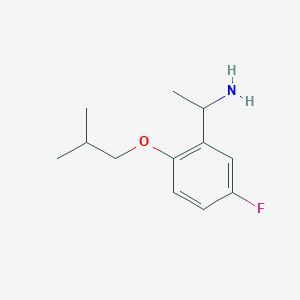
![(Cyclopropylmethyl)[1-(4-methoxyphenyl)ethyl]amine](/img/structure/B1386126.png)
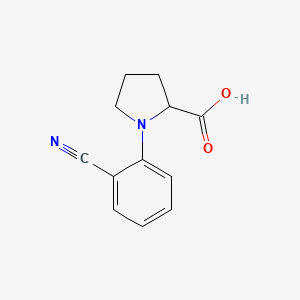
![3-[4-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B1386128.png)
